N-(4-acetylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

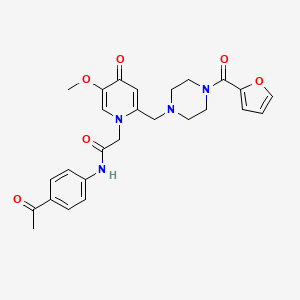

N-(4-acetylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex small molecule featuring multiple pharmacophoric motifs:

- A 4-acetylphenyl group linked to an acetamide backbone, which may enhance membrane permeability and metabolic stability due to the acetyl moiety.

- A 5-methoxy-4-oxopyridine core connected via a methylene bridge, contributing to electron-rich regions for receptor binding.

This compound’s design suggests applications in targeting enzymes or receptors requiring dual hydrophobic and polar interactions, such as kinase inhibitors or GPCR modulators. The furan and pyridine moieties are critical for modulating solubility and bioavailability .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O6/c1-18(31)19-5-7-20(8-6-19)27-25(33)17-30-16-24(35-2)22(32)14-21(30)15-28-9-11-29(12-10-28)26(34)23-4-3-13-36-23/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYWHVXXJPYILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Structural Components

- Acetylphenyl Group : Contributes to lipophilicity and may influence receptor binding.

- Piperazine Ring : Known for its ability to interact with various neurotransmitter receptors.

- Pyridinone Moiety : Implicated in biological activity, particularly in neuropharmacology.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, related thiazole-integrated compounds showed effective seizure protection in animal models, with median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg in various seizure models .

Cytotoxicity and Antitumor Activity

The compound's structural components suggest potential anticancer activity. SAR studies have highlighted that modifications in the phenyl ring and the presence of electron-withdrawing groups enhance cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values below those of established chemotherapeutics like doxorubicin .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant effects of novel compounds, a derivative of this compound was tested against the pentylenetetrazole (PTZ) model. The compound exhibited a significant protective index, indicating its potential as an anticonvulsant agent .

Case Study 2: Antitumor Activity

Research involving analogs of the compound showed promising results against human lung adenocarcinoma cells (A549). The study found that specific modifications to the piperazine ring significantly increased selectivity and potency against tumor cells, suggesting that structural optimization could lead to more effective anticancer agents .

Structure-Activity Relationship (SAR) Analysis

The SAR analysis indicates that:

- Piperazine Substituents : Variations in substituents on the piperazine ring can modulate biological activity, particularly receptor affinity.

- Aromatic Modifications : The presence of methoxy and carbonyl groups enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Furan Group Influence : The furan moiety is crucial for enhancing interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis:

Role of the Piperazine Substituent :

- The furan-2-carbonyl group in the target compound (vs. acetyl or sulfonyl groups in analogs) introduces a planar, electron-deficient heterocycle, which may reduce off-target interactions compared to bulkier substituents like tosyl () .

- Sulfonyl-piperazine derivatives (e.g., ) exhibit stronger receptor binding but suffer from reduced solubility, whereas acetyl-piperazine analogs (e.g., G876-0503) balance lipophilicity and stability .

Impact of Aromatic Moieties :

- The 4-acetylphenyl group in the target compound likely improves pharmacokinetics over 4-methylphenyl (G876-0503) or 4-fluorophenyl () due to enhanced passive diffusion and reduced CYP450 metabolism .

- Pyridine-oxo cores (target compound and G876-0503) show higher predicted kinase affinity than pyrido-pyrimidine systems (), which prioritize CNS targets .

Biological Activity Trends :

- Antimicrobial vs. CNS Activity : Sulfonyl-piperazine derivatives () favor antimicrobial applications, while methoxy-phenyl-piperazine analogs () target neurological pathways .

- Solubility Challenges : Compounds with pyrimidine or sulfonyl groups () exhibit lower aqueous solubility, necessitating prodrug strategies for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.